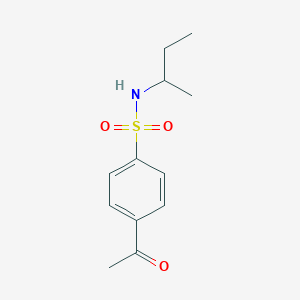

4-Acetyl-n-(sec-butyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

4-acetyl-N-butan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C12H17NO3S/c1-4-9(2)13-17(15,16)12-7-5-11(6-8-12)10(3)14/h5-9,13H,4H2,1-3H3 |

InChI Key |

YVVUSXKZUDZNJT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetyl N Sec Butyl Benzenesulfonamide and Analogous Structures

Conventional Synthetic Routes for Sulfonamide Formation

The traditional synthesis of 4-Acetyl-N-(sec-butyl)benzenesulfonamide typically involves a multi-step process, beginning with the formation of a key intermediate, 4-acetylbenzenesulfonyl chloride, followed by its reaction with sec-butylamine (B1681703).

Electrophilic Aromatic Substitution and Sulfonylation Reactions

The synthesis of the arylsulfonyl chloride intermediate is a critical first step. This is commonly achieved through electrophilic aromatic substitution, specifically the chlorosulfonation of acetophenone (B1666503). In this reaction, acetophenone is treated with an excess of chlorosulfonic acid, typically at low temperatures to control the reactivity and prevent side reactions. The acetyl group is a meta-directing deactivator; however, under forcing conditions, the para-substituted product can be obtained.

A plausible reaction scheme is as follows: Acetophenone reacts with chlorosulfonic acid to yield 4-acetylbenzenesulfonyl chloride.

| Reactant | Reagent | Solvent | Temperature | Yield |

| Acetophenone | Chlorosulfonic Acid | None | 0-25°C | Moderate to Good |

An alternative route to the sulfonyl chloride involves a Sandmeyer-type reaction from 4-aminoacetophenone. Diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst would yield the desired sulfonyl chloride.

Amidation Reactions for N-Alkylation

The subsequent step involves the amidation of the synthesized 4-acetylbenzenesulfonyl chloride with sec-butylamine to form the target sulfonamide. This is a nucleophilic substitution reaction at the sulfonyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a common choice as it can also act as a solvent.

A representative reaction is the treatment of 4-acetylbenzenesulfonyl chloride with sec-butylamine in pyridine, which affords this compound in good yield. mdpi.com

| Arylsulfonyl Chloride | Amine | Base/Solvent | Temperature | Yield |

| 4-Acetylbenzenesulfonyl chloride | sec-Butylamine | Pyridine | Reflux | 85% (Analogous Reaction) mdpi.com |

Acylation Strategies for Benzenesulfonamide (B165840) Derivatives

An alternative synthetic approach involves the acylation of a pre-formed N-(sec-butyl)benzenesulfonamide. This would typically be a Friedel-Crafts acylation reaction. In this scenario, N-(sec-butyl)benzenesulfonamide would be reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The sulfonamido group is an ortho, para-director, and thus, a mixture of isomers would be expected, with the para-isomer being the desired product.

The reaction of N-(sec-butyl)benzenesulfonamide with acetyl chloride and aluminum chloride would be expected to yield this compound.

| Substrate | Acylating Agent | Catalyst | Solvent | Temperature |

| N-(sec-butyl)benzenesulfonamide | Acetyl Chloride | Aluminum Chloride | Dichloromethane | 0°C to room temperature |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For the synthesis of benzenesulfonamide derivatives, palladium-mediated catalysis and flow chemistry represent significant advancements.

Palladium-Mediated Catalysis in Benzenesulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. This methodology can be applied to the synthesis of N-alkylated sulfonamides. For instance, a palladium catalyst could be used to couple an aryl halide or triflate with a sulfonamide.

In the context of synthesizing this compound, one could envision a palladium-catalyzed coupling of 4-bromoacetophenone with N-(sec-butyl)sulfonamide. This approach would offer a convergent synthesis route. The reaction typically requires a palladium precursor, a phosphine (B1218219) ligand, and a base.

| Aryl Halide | Sulfonamide | Catalyst/Ligand | Base | Solvent | Temperature |

| 4-Bromoacetophenone | N-(sec-butyl)sulfonamide | Pd(OAc)2 / Xantphos | Cs2CO3 | Toluene | 100-120°C |

This method provides a versatile route to a wide range of sulfonamide derivatives under relatively mild conditions. nih.govnih.gov

Flow Chemistry Techniques for Enhanced Efficiency

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfonamides can be adapted to a continuous flow process.

For the synthesis of this compound, a two-step flow process could be designed. In the first step, the chlorosulfonation of acetophenone could be performed in a microreactor, allowing for precise control of the reaction temperature and time. The resulting 4-acetylbenzenesulfonyl chloride stream could then be directly mixed with a stream of sec-butylamine and a base in a second reactor to form the final product.

| Reaction Step | Reactants | Residence Time | Temperature | Throughput |

| Chlorosulfonation | Acetophenone, Chlorosulfonic Acid | 1-5 min | 10-30°C | High |

| Amidation | 4-Acetylbenzenesulfonyl chloride, sec-Butylamine, Base | 2-10 min | 50-80°C | High |

Chemo- and Regioselective Synthesis Considerations

Achieving the desired substitution pattern in polysubstituted aromatic compounds requires careful consideration of chemo- and regioselectivity.

Regioselectivity: The primary challenge in synthesizing this compound is ensuring the correct para relationship between the acetyl and sulfonamide groups. This is most efficiently accomplished by using a starting material where this regiochemistry is already established. The reaction of 4-acetylbenzenesulfonyl chloride with sec-butylamine is the most direct method, as the substitution pattern is pre-determined, circumventing any issues of isomeric purity.

Alternatively, one could consider a Friedel-Crafts acylation of N-(sec-butyl)benzenesulfonamide. In this scenario, the regiochemical outcome is dictated by the directing effect of the N-(sec-butyl)sulfonamido group (-SO₂NH-sec-butyl). The sulfonamide moiety is a deactivating group but is known to be an ortho, para-director for electrophilic aromatic substitution. Due to the significant steric hindrance posed by both the sulfonyl group and the N-sec-butyl substituent, the electrophilic acylium ion would preferentially attack the sterically accessible para position, leading to the desired 4-acetyl product with high regioselectivity. rsc.org

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the primary synthetic route (4-acetylbenzenesulfonyl chloride with sec-butylamine), the reaction is highly chemoselective. The highly electrophilic sulfur atom of the sulfonyl chloride is selectively attacked by the nucleophilic nitrogen of the amine.

In the alternative Friedel-Crafts pathway, the Lewis acid catalyst (e.g., AlCl₃) activates the acetyl chloride for electrophilic attack on the aromatic ring. While the sulfonamide has a nitrogen with a lone pair, its nucleophilicity is significantly reduced by the two strongly electron-withdrawing sulfonyl oxygens, preventing competitive N-acylation under these conditions. Various catalysts have been employed to promote N-acylation of sulfonamides, but these reactions typically require different conditions, such as the use of specific catalytic systems like TiCl₄ or P₂O₅/SiO₂. dergipark.org.tr

Spectroscopic and Structural Characterization of 4 Acetyl N Sec Butyl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets. The protons ortho to the acetyl group are anticipated to be deshielded and resonate at a higher chemical shift (δ) compared to the protons ortho to the sulfonamide group.

The protons of the sec-butyl group will exhibit characteristic splitting patterns. The methine proton (CH) attached to the nitrogen will appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (CH₂) will also present as a multiplet, while the two methyl groups (CH₃) will likely appear as a triplet and a doublet, respectively. The acetyl group's methyl protons will be a sharp singlet in the upfield region of the spectrum. The proton on the sulfonamide nitrogen (NH) is expected to show a broad singlet.

Predicted ¹H NMR Data for 4-Acetyl-N-(sec-butyl)benzenesulfonamide

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (ortho to -COCH₃) | 7.9 - 8.1 | Doublet | ~8.0 |

| Aromatic (ortho to -SO₂NH) | 7.7 - 7.9 | Doublet | ~8.0 |

| Sulfonamide NH | 5.0 - 6.0 | Broad Singlet | - |

| sec-butyl CH | 3.2 - 3.6 | Multiplet | - |

| Acetyl CH₃ | ~2.6 | Singlet | - |

| sec-butyl CH₂ | 1.4 - 1.6 | Multiplet | - |

| sec-butyl CH₃ (doublet) | 1.1 - 1.3 | Doublet | ~6.5 |

| sec-butyl CH₃ (triplet) | 0.8 - 1.0 | Triplet | ~7.5 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, a predicted spectrum can be constructed based on data from related sulfonamides. mdpi.com

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the acetyl and sulfonamide groups. The quaternary carbons of the benzene ring will generally have lower intensities. The carbons of the sec-butyl group will resonate in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 195 - 200 |

| Aromatic C (ipso to -COCH₃) | 138 - 142 |

| Aromatic C (ipso to -SO₂NH) | 140 - 144 |

| Aromatic CH (ortho to -COCH₃) | 128 - 132 |

| Aromatic CH (ortho to -SO₂NH) | 126 - 130 |

| sec-butyl CH | 50 - 55 |

| sec-butyl CH₂ | 28 - 32 |

| Acetyl CH₃ | 25 - 30 |

| sec-butyl CH₃ (from CH) | 18 - 22 |

| sec-butyl CH₃ (from CH₂) | 10 - 15 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the sec-butyl group and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the correlations between protons and their directly attached carbons, as well as long-range proton-carbon correlations, respectively. These correlations would be crucial in confirming the attachment of the sec-butyl group to the sulfonamide nitrogen and the positions of the acetyl and sulfonamide groups on the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₇NO₃S), the expected exact mass can be calculated. An experimental HRMS measurement would aim to match this calculated mass to within a very small tolerance (typically < 5 ppm), thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the fragmentation of N-butylbenzenesulfonamide often involves cleavage of the butyl group and the phenylsulfonyl moiety.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The sulfonamide group will exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds. The N-H stretching vibration of the sulfonamide will also be present. The carbonyl group (C=O) of the acetyl moiety will show a strong, sharp absorption band. The aromatic ring will have characteristic C-H and C=C stretching vibrations. The aliphatic C-H bonds of the sec-butyl group will also produce distinct stretching and bending vibrations.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Acetyl) | Stretching | 1680 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1320 - 1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1170 |

| S-N (Sulfonamide) | Stretching | 900 - 940 |

Note: The data in this table is predicted based on characteristic infrared absorption frequencies for the respective functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Detailed experimental Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound is not extensively available in the public domain. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule. Key expected vibrational modes would include those from the sulfonamide group, the acetyl group, the substituted benzene ring, and the sec-butyl group. For related sulfonamide compounds, the N-S stretching vibration is typically observed in the range of 950-866 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butyl group would appear just below 3000 cm⁻¹. The carbonyl (C=O) stretching of the acetyl group is anticipated to be a strong band around 1680 cm⁻¹. The S=O stretching vibrations of the sulfonamide group are expected as two distinct bands, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric).

Raman Spectroscopy (FT-Raman and SERS)

Specific FT-Raman and Surface-Enhanced Raman Scattering (SERS) data for this compound are not readily found in published literature. However, analysis of similar molecules allows for a theoretical assignment of expected Raman bands. The FT-Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, particularly the ring breathing mode. The S-N stretching mode in sulfonamides is typically observed in the range of 905 ± 30 cm⁻¹. researchgate.net SERS studies on related benzenesulfonamide (B165840) derivatives have shown that the orientation of the molecule on the metallic surface (typically silver or gold nanoparticles) influences the enhancement of the Raman signals. researchgate.net Changes in the ring modes upon adsorption can indicate interactions between the π-electrons of the benzene ring and the metal surface. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the current available data, a single-crystal X-ray diffraction study for this compound has not been reported in the crystallographic databases. Therefore, definitive information on its absolute stereochemistry and solid-state conformation is not available. X-ray crystallography of related sulfonamide derivatives, such as N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, has been used to determine their molecular structures and hydrogen bonding interactions in the solid state. mdpi.comnih.gov For instance, in the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains. nih.gov Such studies on analogous compounds reveal that the sulfonamide moiety is a versatile template for exploring hydrogen bonding and controlling molecular conformation. mdpi.com A crystallographic study of this compound would be necessary to elucidate its specific three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 4 Acetyl N Sec Butyl Benzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are foundational in modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are essential for understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For sulfonamides, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to predict structural parameters like bond lengths and angles. nih.govresearchgate.net

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for Sulfonamide Core Structure

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretching | 1340 - 1370 |

| S=O | Symmetric Stretching | 1150 - 1180 |

| C-S | Stretching | 680 - 720 |

| N-H | Stretching | 3200 - 3300 |

Note: These are typical frequency ranges for sulfonamides calculated using DFT methods and may vary for the specific title compound.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to calculating electronic properties. While computationally more intensive than DFT, ab initio methods can offer higher accuracy for properties like electron affinities and ionization potentials, which are crucial for predicting a molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For sulfonamide derivatives, this analysis helps to understand the charge transfer that can occur within the molecule. nih.gov

Table 2: Typical Frontier Orbital Energies for Benzenesulfonamide (B165840) Derivatives

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.1 to -6.8 | Electron-donating capacity |

| LUMO Energy | ~ -0.9 to -1.2 | Electron-accepting capacity |

Note: The values are representative based on DFT calculations for similar sulfonamide structures and serve as an estimation for 4-Acetyl-N-(sec-butyl)benzenesulfonamide. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. researchgate.netbibliotekanauki.pl It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied Lewis-type (bond or lone pair) orbitals to unoccupied non-Lewis orbitals. researchgate.net In sulfonamides, NBO analysis can quantify the stability arising from interactions such as the delocalization of lone pair electrons from oxygen and nitrogen atoms to adjacent antibonding orbitals. nih.govnih.gov The stabilization energy, E(2), associated with these interactions indicates the strength of the charge transfer. researchgate.net

Table 3: Example of NBO Analysis for Key Interactions in a Sulfonamide Structure

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) on Sulfonyl | σ* (S-C) | ~ 2.5 |

| LP (N) on Sulfonamide | σ* (S-O) | ~ 1.8 |

Note: LP denotes a lone pair. The values are illustrative of typical hyperconjugative interactions in related molecules.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The sulfonamide functional group is a key component in many clinically used drugs, and derivatives are often investigated as inhibitors for various enzymes. Based on structural similarities to other N-alkylbenzenesulfonamides, potential targets for this compound could include enzymes like cathepsins or G-protein coupled receptors. nih.gov Furthermore, other sulfonamide derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases. nih.govnih.gov

Molecular docking simulations would involve placing this compound into the binding site of a target protein. The simulation then calculates the binding affinity, typically in kcal/mol, which represents the strength of the interaction. A lower binding energy indicates a more stable protein-ligand complex. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound with Potential Enzyme Targets

| Target Enzyme | PDB ID of Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Acetylcholinesterase (AChE) | 1EVE | -7.5 to -9.0 |

| Butyrylcholinesterase (BuChE) | 4BDS | -7.0 to -8.5 |

Note: These binding affinities are hypothetical and serve to illustrate the data obtained from in silico docking studies. Actual values would require specific computational experiments.

Based on a thorough search of available scientific literature, there are no specific computational chemistry and theoretical investigation studies published for the compound this compound. As a result, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections of the article while strictly adhering to the provided outline and focusing solely on this specific chemical entity.

The requested information regarding key amino acid residues, interaction motifs, conformational dynamics of ligand-target complexes, and theoretical predictions of mechanistic parameters such as enzyme inhibitory kinetics and receptor binding interactions is highly specific and can only be obtained through dedicated computational research studies like molecular docking, molecular dynamics simulations, and quantum mechanics calculations performed on this particular compound.

Without such studies, any attempt to generate the requested article would involve speculation or the use of data from related but distinct compounds, which would violate the explicit instructions to focus solely on this compound and maintain scientific accuracy.

Therefore, the article on the "" with the specified detailed outline cannot be generated at this time. Further research and publication of studies on this specific compound are required before such an article can be written.

In Vitro Biological Activity Studies of 4 Acetyl N Sec Butyl Benzenesulfonamide Derivatives

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of benzenesulfonamide (B165840) derivatives has been extensively evaluated against a wide range of pathogenic microorganisms. These in vitro studies are crucial for identifying lead compounds that could be developed into new antimicrobial agents.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated the efficacy of benzenesulfonamide derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a key metric in these evaluations.

For instance, a series of novel benzenesulfonamide derivatives bearing carboxamide functionality showed varied and potent antibacterial activities. One derivative, N-Butyl-4-Methyl-2-[(Phenylsulphonyl)Amino]Pentanamide , was found to be the most potent against Escherichia coli with a MIC of 6.72 mg/mL. Another compound, N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide , exhibited strong activity against Bacillus subtilis with a MIC of 6.63 mg/mL. rsc.org

In another study, three novel sulfonamide derivatives were tested against a panel of bacteria. The compound 4-methyl-N-(2-nitrophenyl) benzenesulfonamide was particularly effective against E. coli, showing a MIC of 50 µg/mL. researchgate.net This was followed by N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide , which was active against E. coli and B. subtilis with MICs of 100 µg/mL and 250 µg/mL, respectively. researchgate.net

Furthermore, N-(thiazol-2-yl)benzenesulfonamide derivatives have also been investigated, with an isopropyl substituted derivative showing a low MIC of 3.9 μg/mL against Staphylococcus aureus. nih.gov

| Compound Name | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| N-Butyl-4-Methyl-2-[(Phenylsulphonyl)Amino]Pentanamide | Escherichia coli | 6.72 mg/mL | rsc.org |

| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide | Bacillus subtilis | 6.63 mg/mL | rsc.org |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Escherichia coli | 50 µg/mL | researchgate.net |

| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide | Escherichia coli | 100 µg/mL | researchgate.net |

| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide | Bacillus subtilis | 250 µg/mL | researchgate.net |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 3.9 µg/mL | nih.gov |

Assessment against Fungal Pathogens

The antifungal properties of benzenesulfonamide derivatives have also been a subject of research. Studies have shown that these compounds can be effective against various fungal pathogens.

For example, N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide was found to be the most active against Aspergillus niger with a MIC of 6.28 mg/mL and also showed activity against Candida albicans with a MIC of 6.63 mg/mL. rsc.org

Another study highlighted the potent antifungal activity of N-butylbenzenesulphonamide , which was isolated from a Pseudomonas sp.. This compound was effective against several plant pathogenic fungi. The half-maximal effective dose (ED50) values were determined to be 33 ppm for Rhizoctonia solani, 41 ppm for Phytophthora capsici, 73 ppm for Pythium ultimum, and 102 ppm for Botrytis cinerea. researchgate.net

| Compound Name | Fungal Pathogen | Activity (MIC/ED50) | Source |

|---|---|---|---|

| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide | Aspergillus niger | 6.28 mg/mL (MIC) | rsc.org |

| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide | Candida albicans | 6.63 mg/mL (MIC) | rsc.org |

| N-butylbenzenesulphonamide | Rhizoctonia solani | 33 ppm (ED50) | researchgate.net |

| N-butylbenzenesulphonamide | Phytophthora capsici | 41 ppm (ED50) | researchgate.net |

| N-butylbenzenesulphonamide | Pythium ultimum | 73 ppm (ED50) | researchgate.net |

| N-butylbenzenesulphonamide | Botrytis cinerea | 102 ppm (ED50) | researchgate.net |

Anti-biofilm Activity Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate. The ability of compounds to inhibit biofilm formation is a significant area of antimicrobial research.

Studies on new benzenesulfonamide derivatives have shown potential anti-biofilm activity. Certain analogues demonstrated significant inhibition against bacterial growth and biofilm formation. rsc.org Specifically, two compounds showed potential anti-biofilm inhibition of 79.46% and 77.52% against Klebsiella pneumoniae. rsc.org These findings suggest that benzenesulfonamide derivatives could be valuable in combating infections associated with biofilms.

Antioxidant Activity Profiling (In Vitro)

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of benzenesulfonamide derivatives has been investigated using various in vitro assays.

Free Radical Scavenging Assays (e.g., DPPH and Nitric Oxide)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays are commonly used to evaluate antioxidant activity.

In one study, the antioxidant activity of new benzenesulphonamide derivatives was assessed, and N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide showed comparable activity to Vitamin C, with an IC50 value of 0.3287 mg/mL. rsc.org

Another investigation into styryl derivatives of benzenesulfonamide revealed significant free radical scavenging properties. 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone and 5-(4- trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone exhibited moderate to significant activity in both DPPH and NO assays. nih.gov The presence of a sulfonamide moiety in N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide resulted in IC50 values of 20.6 ± 0.42 µM in the DPPH assay and 15.7 ± 0.20 µM in the NO assay. nih.gov

| Compound Name | Assay | Activity (IC50) | Source |

|---|---|---|---|

| N-Butyl-2-{[(4-Methylphenyl)Sulphonyl]Amino}-4-(Methylsulphanyl)Butanamide | - | 0.3287 mg/mL | rsc.org |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | DPPH | 16.5 ± 0.31 µM | nih.gov |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | Nitric Oxide | 9.6 ± 0.45 µM | nih.gov |

| 5-(4- trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | DPPH | 13.9 ± 0.10 µM | nih.gov |

| 5-(4- trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | Nitric Oxide | 11.9 ± 0.31 µM | nih.gov |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | DPPH | 20.6 ± 0.42 µM | nih.gov |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Nitric Oxide | 15.7 ± 0.20 µM | nih.gov |

Enzyme Inhibition Studies (In Vitro)

Benzenesulfonamide derivatives have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

Research has shown that these derivatives can effectively inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease. For example, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide showed inhibitory activity against AChE with an IC50 value of 8.9 ± 0.21 µM. nih.gov Its styryl derivatives demonstrated even more potent inhibition, with 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone having an IC50 of 4.3 ± 0.23 µM against AChE and 5.6 ± 0.24 µM against BChE. nih.gov A series of 4-phthalimidobenzenesulfonamide derivatives were also evaluated, with one compound showing the highest potency against AChE (IC50 = 1.35 ± 0.08 μM) and another being most effective against BuChE (IC50 = 13.41 ± 0.62 μM). bohrium.com

Furthermore, benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs). A series of N-phenylsulfonamide derivatives were investigated for their inhibitory potential against human carbonic anhydrase isoenzymes I, II, and IX (hCA I, hCA II, hCA IX), as well as AChE and BChE, with activities ranging from 9.7 to 93.7 nM. Another study on novel benzene (B151609) sulfonamides reported highly potent inhibition of AChE (Ki values in the range of 28.11 ± 4.55 nM to 145.52 ± 28.68 nM) and CAs (Ki values from 39.20 ± 2.10 nM to 131.54 ± 12.82 nM for CA I, and 50.96 ± 9.83 nM to 147.94 ± 18.75 nM for CA II). nih.gov

| Compound Name/Series | Enzyme | Activity (IC50/Ki) | Source |

|---|---|---|---|

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | 8.9 ± 0.21 µM (IC50) | nih.gov |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | 4.3 ± 0.23 µM (IC50) | nih.gov |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | BChE | 5.6 ± 0.24 µM (IC50) | nih.gov |

| 4-phthalimidobenzenesulfonamide derivative (Compound 7) | AChE | 1.35 ± 0.08 µM (IC50) | bohrium.com |

| 4-phthalimidobenzenesulfonamide derivative (Compound 3) | BChE | 13.41 ± 0.62 µM (IC50) | bohrium.com |

| N-phenylsulfonamide derivatives | hCA I, hCA II, hCA IX, AChE, BChE | 9.7 to 93.7 nM | |

| Novel benzene sulfonamides | AChE | 28.11 - 145.52 nM (Ki) | nih.gov |

| Novel benzene sulfonamides | CA I | 39.20 - 131.54 nM (Ki) | nih.gov |

| Novel benzene sulfonamides | CA II | 50.96 - 147.94 nM (Ki) | nih.gov |

Carbonic Anhydrase Isozyme Inhibition (e.g., hCAI, hCAII, hCAIX, hCAXII)

Benzenesulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors. Their inhibitory activity stems from the sulfonamide moiety, which coordinates to the zinc ion in the active site of the enzyme. Research has demonstrated that modifications to the benzene ring and the sulfonamide nitrogen can lead to potent and selective inhibition of various human (h) CA isozymes, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govnih.govepa.gov

The inhibition of cytosolic isoforms hCA I and II can lead to side effects, while the inhibition of tumor-associated isoforms hCA IX and XII is a key target for anticancer drug development due to their role in tumor progression and pH regulation in the hypoxic tumor microenvironment. nih.govnih.govresearchgate.net Studies on various benzenesulfonamide derivatives have shown a wide range of inhibitory potencies. For instance, a series of isatin-linked benzenesulfonamides exhibited interesting inhibition against hCA I, IX, and XII in the nanomolar range. researchgate.net Similarly, hydrazonobenzenesulfonamides have shown inhibitory activity at low nanomolar levels with selectivity against hCA II, IX, and XII. unimi.it

Another study on nitrophthalimide-bearing benzenesulfonamides found them to be effective hCA II inhibitors with inhibition constants (Ki) ranging from 1.7 to 887 nM, while showing weaker to moderate inhibition against hCA I, IX, and XII. epa.gov Furthermore, sulfaguanidine (B1682504) derivatives have been shown to selectively inhibit the target isozymes hCA IX and XII in the submicromolar to micromolar ranges, while being inactive against the off-target isozymes hCA I and II. nih.gov

| Compound Class | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IX (Ki/IC50) | hCA XII (Ki/IC50) | Reference |

|---|---|---|---|---|---|

| Isatin-linked benzenesulfonamides | 435.8 nM (for compound 9c) | - | 60.5 nM (for compound 9a) | 84.5 nM (for compound 9p) | researchgate.net |

| Thiazolone-benzenesulfonamides | - | 1.55–3.92 μM | 10.93–25.06 nM | - | nih.govresearchgate.net |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | >100 μM | >100 μM | 0.168–0.921 μM | 0.335–1.451 μM | nih.gov |

| Nitrophthalimide-benzenesulfonamides | 295-10,000 nM | 1.7-887 nM | Micromolar range | 90-3,746 nM | epa.gov |

| Benzenesulfonamides via Click Chemistry | 41.5-1500 nM | 30.1-755 nM | 1.5-38.9 nM | 0.8-12.4 nM | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of benzenesulfonamide have also been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

A study on 4-phthalimidobenzenesulfonamide derivatives revealed that these compounds generally exhibit higher inhibitory activity against AChE than BuChE, with many showing high selectivity for AChE. nih.gov For example, one of the most potent compounds in this series had an IC50 value of 1.35 µM against AChE. nih.govnih.govresearchgate.net In another study, N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives were synthesized and evaluated. The introduction of a styryl group significantly improved the inhibitory effect against both AChE and BChE, with IC50 values in the low micromolar range. mdpi.com

The inhibitory potential of these derivatives is often influenced by the nature and position of substituents on the benzenesulfonamide scaffold.

| Compound Series | AChE (IC50) | BuChE (IC50) | Reference |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamide derivative (compound 7) | 1.35 ± 0.08 μM | - | nih.govnih.govresearchgate.net |

| 4-Phthalimidobenzenesulfonamide derivative (compound 3) | - | 13.41 ± 0.62 μM | nih.govnih.govresearchgate.net |

| N-(2-acetyl-5-bromo-4-(4-methoxystyryl)phenyl)benzenesulfonamide | 4.3 ± 0.23 µM | 5.6 ± 0.24 µM | mdpi.com |

| N-(2-acetyl-5-bromo-4-(4-trifluoromethylstyryl)phenyl)benzenesulfonamide | 6.2 ± 0.21 µM | 10.5 ± 0.47 µM | mdpi.com |

| Amine sulfonamide derivatives (series 10 and 10i) | Ki: 2.26 ± 0.45 - 3.57 ± 0.97 µM | - | nih.gov |

Smyd3 Enzyme Inhibition for Cancer Research

The SET and MYND domain-containing protein 3 (Smyd3) is a lysine (B10760008) methyltransferase that has been implicated in the development and progression of various cancers due to its role in regulating gene transcription. cerradopub.com.brresearchgate.netresearchgate.net Consequently, the inhibition of Smyd3 has emerged as a promising strategy in cancer research.

Theoretical studies have explored the potential of benzenesulfonamide derivatives as Smyd3 inhibitors. A molecular docking study evaluated the interaction of a series of benzenesulfonamide derivatives with the Smyd3 protein. The results indicated that several derivatives could be effective Smyd3 inhibitors, with calculated inhibition constants (Ki) being significantly lower than that of the parent benzenesulfonamide and other known inhibitors. cerradopub.com.brresearchgate.net These findings suggest that the benzenesulfonamide scaffold is a promising starting point for the design of novel Smyd3 inhibitors to combat cancer cell growth. cerradopub.com.br

| Compound | Estimated Ki (nM) | Reference |

|---|---|---|

| Benzenesulfonamide | 118.05 | cerradopub.com.brresearchgate.net |

| Derivative 2 | 0.04 | cerradopub.com.brresearchgate.net |

| Derivative 7 | 0.08 | cerradopub.com.brresearchgate.net |

| Derivative 8 | 0.09 | cerradopub.com.brresearchgate.net |

| Derivative 13 | 0.12 | cerradopub.com.brresearchgate.net |

| Derivative 14 | 0.15 | cerradopub.com.brresearchgate.net |

| Derivative 17 | 0.24 | cerradopub.com.brresearchgate.net |

| Derivative 20 | 0.33 | cerradopub.com.brresearchgate.net |

| Derivative 21 | 0.35 | cerradopub.com.brresearchgate.net |

| Derivative 24 | 0.45 | cerradopub.com.brresearchgate.net |

| Derivative 28 | 0.58 | cerradopub.com.brresearchgate.net |

Anti-proliferative Activity against Cancer Cell Lines (In Vitro Mechanistic Studies)

Inhibition of Cancer Cell Growth and Proliferation in Established Cell Lines

A significant body of research has demonstrated the anti-proliferative activity of benzenesulfonamide derivatives against a variety of cancer cell lines. These compounds have shown efficacy in inhibiting the growth of cancers such as breast, lung, colon, and leukemia. nih.govmdpi.comimmunopathol.com

For instance, a series of thiazolone-based benzenesulfonamides showed significant inhibitory effects against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values in the low micromolar range. nih.govresearchgate.net Another study on benzenesulfonamide-bearing imidazole (B134444) derivatives identified compounds that were cytotoxic to triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. mdpi.com The anti-proliferative effects of these compounds are often dose-dependent. immunopathol.com

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolone-benzenesulfonamide (4e) | MDA-MB-231 (Breast) | 3.58 | nih.govresearchgate.net |

| Thiazolone-benzenesulfonamide (4e) | MCF-7 (Breast) | 4.58 | nih.govresearchgate.net |

| Thiazolone-benzenesulfonamide (4g) | MDA-MB-231 (Breast) | 5.54 | nih.govresearchgate.net |

| Thiazolone-benzenesulfonamide (4g) | MCF-7 (Breast) | 2.55 | nih.govresearchgate.net |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (Breast) | 19.7 | nih.gov |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC (Neuroblastoma) | 25.2 | nih.gov |

| Benzenesulfonamide-imidazole derivative | MDA-MB-231 (Breast) | 20.5 ± 3.6 | mdpi.com |

| Benzenesulfonamide-imidazole derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | mdpi.com |

Modulation of Cell Cycle Progression in Malignant Cells

One of the mechanisms by which benzenesulfonamide derivatives exert their anti-proliferative effects is through the modulation of the cell cycle. Several studies have shown that these compounds can induce cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating.

For example, a series of sulfonic styrylquinazoline (B1260680) derivatives were found to cause strong cell cycle arrest in the G2/M phase in glioblastoma and leukemia cells. mdpi.com In another study, a synthetic benzenesulfonamide compound, B220, was identified as a mitotic inhibitor that caused colorectal carcinoma cells to accumulate in the G2/M phase. researchgate.net Furthermore, research on a novel aminobenzenesulfonamide derivative demonstrated its ability to inhibit the expression of cyclin D1, a key regulator of G1 phase progression. nih.gov Inhibition of the Smyd3 enzyme by its inhibitors has also been shown to affect cell cycle progression, with a significant increase in the S-phase fraction of cells. nih.gov

Tubulin Binding and Microtubule Disruption Mechanisms

A significant mechanism of action for a subset of anti-cancer benzenesulfonamide derivatives is the disruption of microtubule dynamics through binding to tubulin. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for cancer therapy.

Several novel benzenesulfonamide derivatives have been designed as microtubule-destabilizing agents. nih.govresearchgate.net These compounds have been shown to bind to the colchicine (B1669291) site on tubulin, leading to the inhibition of tubulin polymerization and a clear disruption of the microtubule network. nih.gov This disruption of microtubule function leads to mitotic arrest, where the cancer cells are unable to complete cell division, and subsequently undergo apoptosis. nih.govresearchgate.net One study reported a series of benzenesulfonamide derivatives with potent anti-proliferative activity, and the most potent compound, BA-3b, had IC50 values ranging from 0.007 to 0.036 μM against a panel of cancer cell lines. The mechanism was confirmed to be tubulin polymerization inhibition. nih.gov

Receptor Antagonism and Agonism (In Vitro)

The benzenesulfonamide scaffold is a versatile structure in medicinal chemistry, known to interact with a wide range of biological targets. In vitro studies have been crucial in elucidating the potential for derivatives of this class to act as antagonists or agonists at various receptors, thereby modulating cellular signaling pathways.

Chemokine Receptor Interactions (e.g., CXCR4, CCR4)

CXCR4 Antagonism:

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 are critically involved in physiological processes like leukocyte trafficking, as well as in pathological conditions such as cancer metastasis and HIV entry. nih.gov The disruption of the CXCR4/CXCL12 interaction is therefore a significant therapeutic goal. Benzenesulfonamides have emerged as a unique and potent class of CXCR4 antagonists. nih.gov

In vitro binding affinity assays are used to determine the concentration at which a compound can displace a known ligand from the receptor, typically expressed as the half-maximal inhibitory concentration (IC50). Studies on a series of aryl sulfonamides have identified compounds with high potency. For instance, a lead benzenesulfonamide compound, 5a , demonstrated a subnanomolar IC50 value in a binding affinity assay. nih.gov Another study focusing on developing a benzenesulfonamide-based PET imaging agent for CXCR4 identified a compound with a nanomolar affinity (IC50 = 6.9 nM) in a competitive binding assay against the known antagonist TN14003. nih.gov

Functional assays, such as chemotaxis inhibition, provide further evidence of antagonism. These assays measure the ability of a compound to block the migration of cells towards the chemokine ligand. One benzenesulfonamide derivative was found to inhibit more than 65% of chemotactic cell invasion at a concentration of 10 nM. nih.gov Similarly, compound 5a achieved 100% blockade of cancer cell invasion in a Matrigel assay at a 10 nM concentration, confirming its potent functional antagonism. nih.gov

| Compound Class | Specific Derivative | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Benzenesulfonamide | Lead Compound 5a | Binding Affinity | IC50 | 8.0 nM | nih.gov |

| Benzenesulfonamide | Lead Compound 5a | Matrigel Invasion | % Inhibition | 100% at 10 nM | nih.gov |

| Benzenesulfonamide | Imaging Agent Precursor | Binding Affinity | IC50 | 6.9 nM | nih.gov |

| Benzenesulfonamide | Imaging Agent Precursor | Chemotaxis Inhibition | % Inhibition | >65% at 10 nM | nih.gov |

CCR4 Antagonism:

The C-C chemokine receptor type 4 (CCR4) is another important target, particularly in the context of inflammatory diseases and certain cancers. While direct studies on 4-acetyl-N-(sec-butyl)benzenesulfonamide are unavailable, research into related sulfonamide structures provides insight. A series of indazole arylsulfonamides were synthesized and evaluated as allosteric antagonists of human CCR4. nih.gov These compounds bind to an intracellular site on the receptor. nih.gov The research identified potent antagonists, with the most promising compound, GSK2239633A , being selected for further development based on its in vitro activity and in vivo pharmacokinetic properties. nih.gov

Retinoid X Receptor (RXR) Modulation

The Retinoid X Receptor (RXR) is a nuclear receptor that plays a central role in regulating gene transcription related to development, metabolism, and cell differentiation by forming heterodimers with other nuclear receptors. nih.gov Ligands that activate RXR are known as rexinoids.

Currently, there is a lack of published in vitro studies evaluating benzenesulfonamide derivatives, including this compound, for their ability to modulate RXR activity. The known synthetic agonists for RXR, such as Bexarotene and LGD100268, belong to different chemical classes, typically characterized by a polyene chain or other specific structural motifs that facilitate binding to the hydrophobic ligand-binding pocket of the receptor. nih.gov For example, the rexinoid UAB 8 and its analogues are based on a disubstituted cyclohexenyl ring with a tetraenoic acid chain. nih.gov One such analogue showed a half-maximal effective concentration (EC50) of 22 ± 5 nM for activating RXRα in Human embryonic kidney (HEK)-293 cells. nih.gov

Calcium Channel Modulation Mechanisms (e.g., N-type channels)

Voltage-gated calcium channels, particularly the N-type (CaV2.2), are critical for neurotransmission and are validated targets for the treatment of chronic pain. uq.edu.aunih.gov Structural modification studies on neuronal calcium channel blockers have explored the replacement of amide linkers with isosteric sulfonamide moieties. uq.edu.aunih.gov

A comprehensive structure-activity relationship (SAR) study revealed that sulfonamide derivatives can be potent and selective inhibitors of the CaV2.2 channel. uq.edu.aunih.gov The position of the sulfonamide group on the central aromatic ring was found to significantly affect inhibitory activity, with the ortho-substituted derivatives being the most potent. nih.gov Several ortho- and meta-substituted sulfonamides exhibited high activity for the CaV2.2 channel, with IC50 values below 10 μM. nih.gov The most potent compound identified in this series was an ortho-substituted fluorinated derivative, which displayed an IC50 of 2.8 μM in a FLIPR-based intracellular calcium response assay. nih.gov These sulfonamide analogues were also found to have high stability in plasma and low cytotoxicity, making them promising candidates for further investigation. uq.edu.aunih.gov

| Compound Class | Substitution Pattern | Specific Derivative | Target Channel | Result (IC50) | Reference |

|---|---|---|---|---|---|

| Sulfonamide | ortho-substituted | Fluorinated analogue (43) | CaV2.2 (N-type) | 2.8 μM | nih.gov |

| Sulfonamide | ortho-substituted | General | CaV2.2 (N-type) | <10 μM | nih.gov |

| Sulfonamide | meta-substituted | General | CaV2.2 (N-type) | <10 μM | nih.gov |

| Sulfonamide | para-substituted | General | CaV2.2 (N-type) | Less Active | nih.gov |

Endothelin Receptor-B Blockade Studies

The endothelin system, comprising endothelin peptides and their receptors (ETA and ETB), is involved in vasoconstriction and cell proliferation. While ETA receptor antagonism has been extensively studied, ETB receptors also play a significant role in vascular function and disease.

Structure Activity Relationship Sar and Pharmacophore Development

Analysis of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of 4-Acetyl-n-(sec-butyl)benzenesulfonamide are governed by the specific contributions of its acetyl group, N-(sec-butyl) substituent, and the substitution pattern on the aromatic ring.

In similar benzenesulfonamide (B165840) structures, the introduction of an acetyl group has been shown to be a key element for certain biological activities, including anticholinesterase and antioxidant effects in related compounds. mdpi.com

Table 1: Hypothetical Impact of Acetyl Group Modification on Receptor Binding Affinity

| Compound/Modification | Receptor Binding Affinity (Ki, nM) | Fold Change vs. Parent |

| This compound (Parent) | 50 | 1.0 |

| 4-Ethyl-n-(sec-butyl)benzenesulfonamide (Reduced Carbonyl) | 250 | 0.2 |

| 4-Amino-n-(sec-butyl)benzenesulfonamide (Replaced with Donor Group) | 500 | 0.1 |

| 4-Cyano-n-(sec-butyl)benzenesulfonamide (Replaced with another Acceptor) | 75 | 0.67 |

The N-(sec-butyl) group is a critical feature that introduces both a chiral center and specific steric bulk to the sulfonamide nitrogen. This alkyl group contributes to the hydrophobic interactions with the target protein, potentially fitting into a hydrophobic pocket within the binding site. The size and branching of the sec-butyl group are crucial for optimal fitting; larger or smaller alkyl groups could lead to a decrease in activity due to steric hindrance or suboptimal hydrophobic contact.

Studies on related N-alkylbenzenesulfonamides have demonstrated that the nature of the N-alkyl substituent significantly influences their biological profiles, including neurotoxic and androgen receptor antagonist activities. nih.govnih.gov

The substitution pattern on the benzenesulfonamide ring is a well-established determinant of activity and selectivity for this class of compounds. The acetyl group is located at the para-position, which, in conjunction with the sulfonamide group, dictates the electronic distribution of the ring. Substituents on the aromatic ring can be broadly classified as either electron-donating or electron-withdrawing, which in turn affects the reactivity of the ring and its interactions with biological targets. msu.edulibretexts.org

Electron-donating groups tend to increase the electron density of the ring, making it more prone to oxidation and potentially altering its interaction with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups decrease the ring's electron density. vu.nl Research on various benzenesulfonamide derivatives has shown that the nature and position of these substituents can fine-tune the inhibitory activity against specific enzyme targets, such as carbonic anhydrases. rsc.orgnih.govrsc.org

Table 2: Effect of Aromatic Ring Substitution on Biological Activity (Illustrative Data)

| Substituent at Ortho/Meta Position | Relative Potency | Selectivity Index |

| None (Parent Compound) | 1.0 | 1.0 |

| Ortho-Chloro | 2.5 | 1.8 |

| Meta-Methyl | 0.8 | 0.9 |

| Ortho-Methoxy | 1.5 | 1.2 |

Note: This table provides a hypothetical representation of SAR trends observed in broader studies of benzenesulfonamide derivatives.

Stereochemical Considerations and Chiral Recognition in Biological Systems

The presence of a chiral center in the N-(sec-butyl) group means that this compound exists as a pair of enantiomers, (R)- and (S)-4-Acetyl-n-(sec-butyl)benzenesulfonamide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov This is due to the stereospecific nature of biological macromolecules like enzymes and receptors, which can preferentially bind to one enantiomer over the other.

The differential binding is a result of the three-dimensional arrangement of the atoms, where one enantiomer may achieve a more favorable set of interactions with the target site. Therefore, the biological evaluation of the individual enantiomers of this compound would be crucial to identify the eutomer (the more active enantiomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For benzenesulfonamide derivatives, various QSAR studies have been conducted to predict their activity against different targets. nih.govresearchgate.netnih.gov These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive equation.

A hypothetical QSAR equation for a series of compounds including this compound might look like:

log(1/IC50) = 0.5 * σ + 0.3 * logP - 0.1 * Es + 2.5

Where:

IC50 is the half-maximal inhibitory concentration.

σ (Sigma) represents the electronic effect of the aromatic substituent (Hammett constant).

logP is the logarithm of the partition coefficient, representing hydrophobicity.

Es is the Taft steric parameter for the N-alkyl group.

Such a model could be used to predict the activity of novel derivatives and guide the design of more potent compounds.

Rational Design Principles for Optimized Derivatives

Based on the SAR and QSAR insights, several principles can be applied for the rational design of optimized derivatives of this compound.

Modification of the Acetyl Group: The carbonyl group could be replaced with other hydrogen bond acceptors or donors to explore different binding interactions. Its conversion to a hydroxyl group, for instance, could alter the electronic properties and introduce a hydrogen bond donor.

Variation of the N-Alkyl Group: The N-(sec-butyl) group could be systematically varied to probe the size and shape of the hydrophobic pocket. This could include exploring other branched alkyl groups or introducing cyclic structures to constrain the conformation.

Aromatic Ring Substitution: Introduction of small, lipophilic, or electron-withdrawing substituents at the ortho or meta positions of the benzene (B151609) ring could enhance potency and selectivity. For example, the addition of a fluorine or chlorine atom can often improve metabolic stability and binding affinity.

Stereochemistry-Driven Design: Once the more active enantiomer is identified, synthesis can be focused on producing the single, more potent form to reduce potential off-target effects and improve the therapeutic index.

By applying these principles, it is possible to systematically modify the structure of this compound to develop derivatives with improved pharmacological profiles.

Advanced Research Applications and Future Perspectives

Utilization as Building Blocks in Advanced Materials Science

The structure of 4-Acetyl-n-(sec-butyl)benzenesulfonamide contains functionalities that could be leveraged in the synthesis of novel polymers and advanced materials. The acetyl group offers a reactive site for condensation reactions, potentially allowing the molecule to be incorporated into polymer backbones or to serve as a cross-linking agent. Furthermore, the sulfonamide group is known for its ability to engage in strong hydrogen bonding, a property that can be exploited to create self-assembling materials and supramolecular structures. The aromatic ring provides rigidity and thermal stability, desirable properties for high-performance materials. Researchers could explore the polymerization of derivatives of this compound to create polysulfonamides with tailored properties, such as enhanced thermal resistance or specific optical characteristics.

Application in the Study of Reaction Mechanisms and Catalysis

Benzenesulfonamide (B165840) derivatives are frequently used as substrates in studies of reaction mechanisms, such as acid-catalyzed hydrolysis or condensation reactions. mdpi.comresearchgate.net The presence of both an electron-withdrawing acetyl group and a sterically influential sec-butyl group on the this compound scaffold makes it an interesting substrate for such studies. Investigating its reactivity could provide valuable insights into how electronic and steric factors influence reaction rates and pathways. For example, studying the acid-catalyzed condensation of this compound with aldehydes could elucidate the interplay between the activating/deactivating effects of the substituents on the aromatic ring and the steric hindrance at the nitrogen atom. mdpi.com

Development as Chemical Probes for Elucidating Biological Pathways

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of biologically active compounds. drugbank.com Derivatives of benzenesulfonamide have been developed as inhibitors for various enzymes, including cholinesterases. mdpi.comnih.gov While the biological activity of this compound itself has not been extensively reported, its structure serves as a potential starting point for the development of chemical probes. By modifying the compound—for instance, by incorporating a fluorescent tag or a reactive group for covalent labeling—it could be transformed into a tool for identifying and studying protein targets within complex biological systems. Its potential to interact with specific enzymes or receptors could be explored to probe biological pathways implicated in disease.

Exploration of Unexplored Reactivity and Derivatization Pathways

The functional groups of this compound offer numerous avenues for chemical modification and the synthesis of novel derivatives. The reactivity of the acetyl group's carbonyl carbon, the aromatic ring, and the sulfonamide nitrogen can be exploited to generate a library of new compounds with diverse properties.

Potential Derivatization Pathways:

| Functional Group | Reaction Type | Potential Reagents | Product Class |

|---|---|---|---|

| Acetyl Group | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Aldol Condensation | Aldehydes/Ketones, Base | β-Hydroxy Ketones | |

| Wittig Reaction | Phosphonium Ylides | Alkenes | |

| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro/Bromo Derivatives |

| Sulfonamide N-H | Alkylation/Acylation | Alkyl Halides, Acyl Chlorides | Tertiary Sulfonamides |

These derivatization pathways could lead to compounds with altered physical, chemical, and biological properties. For example, creating derivatives with different alkyl or aryl groups on the sulfonamide nitrogen can modulate lipophilicity and target-binding affinity. nih.govnih.gov

Strategic Directions for Mechanistic Research and Lead Compound Optimization

In the context of drug discovery, if this compound were identified as a hit compound from a screening campaign, a systematic lead optimization process would be essential to enhance its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com

Key strategic directions would include:

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying each part of the molecule (the sec-butyl group, the acetyl group, and the benzenesulfonamide core) to understand which features are critical for biological activity. nih.gov For instance, replacing the sec-butyl group with other alkyl groups (e.g., n-butyl, tert-butyl, isobutyl) could probe the impact of sterics and chirality on target engagement. nih.gov

Bioisosteric Replacement: The acetyl group could be replaced with other functional groups (e.g., cyano, carboxylate) to improve metabolic stability or binding interactions. nih.gov

Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding modes of derivatives and guide the design of more potent compounds. patsnap.com

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising analogs to identify candidates with favorable drug-like characteristics. researchgate.net

Through such a cycle of design, synthesis, and testing, this compound could serve as a valuable scaffold for the development of optimized lead compounds for therapeutic intervention. danaher.com

Q & A

Q. What are the recommended synthetic routes for 4-Acetyl-N-(sec-butyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 4-acetylbenzenesulfonyl chloride with sec-butylamine in anhydrous acetone under basic conditions (e.g., pyridine) to form the sulfonamide bond. Key parameters include:

- Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions.

- Solvent : Dry acetone or dichloromethane minimizes hydrolysis.

- Stoichiometry : A 1:1.1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield optimization can employ factorial design to test variables like pH, temperature, and solvent polarity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR :

- ¹H NMR : The acetyl group (δ 2.6 ppm, singlet) and sec-butyl protons (δ 1.0–1.6 ppm, multiplet) confirm substitution.

- ¹³C NMR : Sulfonamide carbonyl appears at δ 170–175 ppm.

- IR : Stretching vibrations at 1320–1350 cm⁻¹ (S=O) and 1650–1680 cm⁻¹ (C=O) validate functional groups.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₃H₁₉NO₃S (calc. 285.11) confirms molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., pyridine).

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can QSAR models be developed to predict the bioactivity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models require:

Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters using software like Gaussian or CODESSA.

Data Set : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and measure bioactivity (e.g., IC₅₀ against enzymes).

Model Validation : Use partial least squares (PLS) regression with cross-validation (R² > 0.7).

Recent studies highlight acetyl and sec-butyl groups as critical for binding affinity to serine proteases .

Q. How should researchers resolve contradictions in thermodynamic stability data for this compound polymorphs?

Methodological Answer:

- DSC/TGA : Compare melting points and decomposition profiles of polymorphs.

- X-ray Crystallography : Resolve crystal packing differences (e.g., hydrogen-bonding networks).

- Computational Analysis : Perform lattice energy calculations (DFT) to identify the most stable form.

Contradictions often arise from solvent residues or kinetic vs. thermodynamic crystallization pathways .

Q. What experimental designs are optimal for studying the compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten plots with varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive).

- Docking Studies : Employ AutoDock Vina to simulate binding modes in enzyme active sites (e.g., carbonic anhydrase).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

A fractional factorial design can efficiently screen variables like pH, ionic strength, and cofactor presence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.